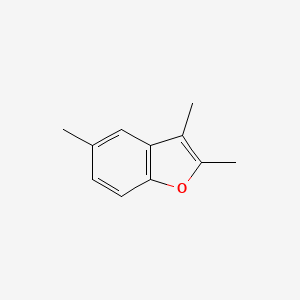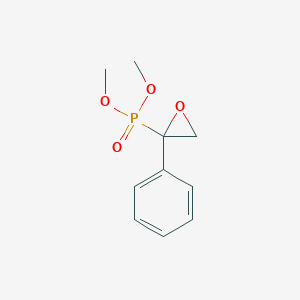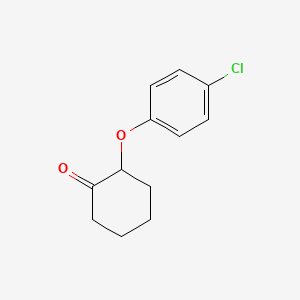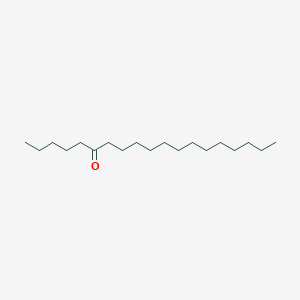![molecular formula C17H19NO2 B14706678 2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione CAS No. 23913-60-2](/img/structure/B14706678.png)
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones.
Méthodes De Préparation
The synthesis of 2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with cyclohexylmethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Analyse Des Réactions Chimiques
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Applications De Recherche Scientifique
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells. Additionally, the compound can inhibit certain enzymes, further contributing to its biological activities .
Comparaison Avec Des Composés Similaires
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione can be compared with other naphthoquinones such as:
1,4-Naphthoquinone: A simpler structure with similar oxidative properties.
Lawsone: A natural naphthoquinone with known antimicrobial properties.
Propriétés
Numéro CAS |
23913-60-2 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-[cyclohexyl(methyl)amino]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H19NO2/c1-18(12-7-3-2-4-8-12)15-11-16(19)13-9-5-6-10-14(13)17(15)20/h5-6,9-12H,2-4,7-8H2,1H3 |
Clé InChI |
KMCKFAFKNVVBJI-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCCC1)C2=CC(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


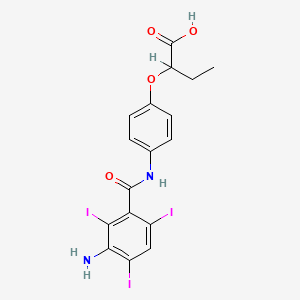
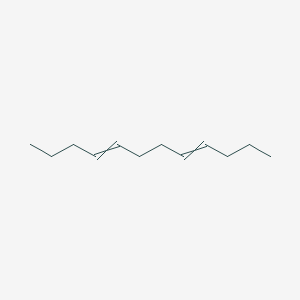
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
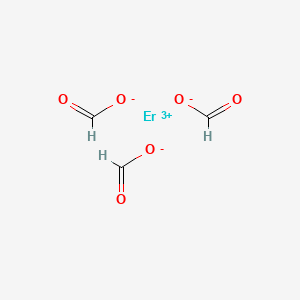
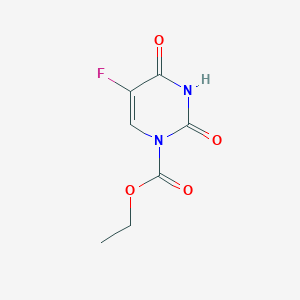
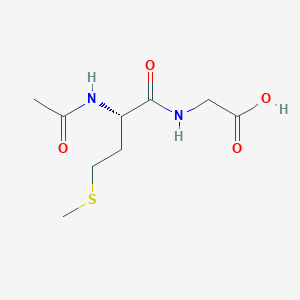
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

